molecular formula C30H25FN2O2 B12150957 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12150957
M. Wt: 464.5 g/mol
InChI Key: FAEXPSOJVKFAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused bicyclic core combining pyrazole and benzoxazine moieties. Its structure includes two critical substituents:

  • 4-Methylphenyl group: Contributes to hydrophobicity and steric bulk, influencing pharmacokinetic properties like solubility and metabolic stability.

The molecular formula is C₃₀H₂₄FN₂O₂, with a molecular weight of 463.53 g/mol. Its structural complexity makes it a candidate for diverse applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic interactions .

Properties

Molecular Formula

C30H25FN2O2

Molecular Weight

464.5 g/mol

IUPAC Name

5-[4-[(4-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H25FN2O2/c1-20-6-10-22(11-7-20)27-18-28-26-4-2-3-5-29(26)35-30(33(28)32-27)23-12-16-25(17-13-23)34-19-21-8-14-24(31)15-9-21/h2-17,28,30H,18-19H2,1H3

InChI Key

FAEXPSOJVKFAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OCC6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to protein receptors and enzymes, modulating their activity and influencing various biological processes. This interaction is often mediated by the compound’s structural features, such as the fluorobenzyl and pyrazolo[1,5-c][1,3]benzoxazine moieties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Unique Features
Target Compound : 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorobenzyloxy, 4-methylphenyl C₃₀H₂₄FN₂O₂ 463.53 Under investigation (potential kinase inhibition) Dual bicyclic core with fluorinated and methylated aryl groups
5-(4-Ethoxyphenyl)-2-phenyl analog () Ethoxyphenyl, phenyl C₂₄H₂₃N₂O 370.44 Antitumor, antimicrobial Simpler structure lacking benzoxazine; lower molecular weight
5-(4-Fluorophenyl)-2-(4-methylphenyl) analog () Fluorophenyl, 4-methylphenyl C₂₅H₂₀FN₂O 394.44 Anticancer (reported in vitro efficacy) Fluorine enhances electronic properties; lacks benzyloxy group
9-Chloro-2-(4-chlorophenyl) derivative () Dichlorophenyl, methoxyphenyl C₂₃H₁₇Cl₂N₂O₂ 454.31 Antimicrobial Chlorine atoms increase electrophilicity; distinct fused heterocycle
5-(4-Bromophenyl)-9-chloro analog () Bromophenyl, chloro C₂₄H₁₈BrClN₂O₂ 505.78 Kinase inhibition Bromine adds steric bulk; dual halogenation alters reactivity

Pharmacological Profiles

  • Target Compound: Preliminary studies suggest superior kinase inhibitory activity compared to non-fluorinated analogs (e.g., ’s ethoxyphenyl derivative), likely due to fluorine’s electronic effects .
  • Halogenated Derivatives : Chlorinated/brominated compounds () exhibit stronger antimicrobial activity but higher cytotoxicity, limiting therapeutic windows .
  • Simpler Pyrazolo Analogs : Compounds lacking the benzoxazine core (e.g., 5-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole in ) show reduced target specificity, underscoring the importance of the fused bicyclic structure .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-benzoxazine core with various substituents that may influence its biological activity. The presence of the 4-fluorobenzyl and 4-methylphenyl groups is significant in modulating the compound's interactions with biological targets.

Structure Overview

ComponentDescription
IUPAC Name 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Molecular Formula C23H22F N3O2
Molecular Weight 375.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties due to their lipophilicity and ability to penetrate cell membranes .
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as cholinesterases, which are crucial in neurochemical signaling. For instance, related pyrazolo compounds have demonstrated competitive inhibition against butyrylcholinesterase (BChE) with IC50 values in the micromolar range .

Case Studies

Several studies have explored the biological implications of compounds structurally related to 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine :

  • Study on Cholinesterase Inhibition : A related compound demonstrated an IC50 of 46.42 μM against BChE, indicating potential for cognitive enhancement or treatment of neurodegenerative diseases .
  • Antimicrobial Efficacy : Compounds with similar substituents have been reported to possess moderate to significant antimicrobial activities against various pathogens, suggesting that the target compound may share these properties .

Comparative Analysis

Comparative studies with similar compounds reveal insights into structure-activity relationships (SAR). For instance:

Compound NameIC50 (μM) against BChENotes
5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineTBDPotential for neuroprotective effects
Related Pyrazolo Compound46.42Effective BChE inhibitor
Another fluorobenzyl derivative0.18Highly potent against tyrosinase

Research Findings

Recent research has focused on synthesizing derivatives of the target compound to enhance its biological activity. Key findings include:

  • Synthesis Techniques : Multi-step organic synthesis methods are employed to create analogs with improved efficacy and selectivity towards biological targets.
  • Biological Assays : In vitro assays have been utilized to evaluate the inhibitory effects on various enzymes and assess cytotoxicity in human cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.